4-(Tert-butyl)-2-isopropylphenol 4-(Tert-butyl)-2-isopropylphenol
Brand Name: Vulcanchem
CAS No.:
VCID: VC13565273
InChI: InChI=1S/C13H20O/c1-9(2)11-8-10(13(3,4)5)6-7-12(11)14/h6-9,14H,1-5H3
SMILES: CC(C)C1=C(C=CC(=C1)C(C)(C)C)O
Molecular Formula: C13H20O
Molecular Weight: 192.30 g/mol

4-(Tert-butyl)-2-isopropylphenol

CAS No.:

Cat. No.: VC13565273

Molecular Formula: C13H20O

Molecular Weight: 192.30 g/mol

* For research use only. Not for human or veterinary use.

4-(Tert-butyl)-2-isopropylphenol -

Specification

Molecular Formula C13H20O
Molecular Weight 192.30 g/mol
IUPAC Name 4-tert-butyl-2-propan-2-ylphenol
Standard InChI InChI=1S/C13H20O/c1-9(2)11-8-10(13(3,4)5)6-7-12(11)14/h6-9,14H,1-5H3
Standard InChI Key VDQVJATUUNGJNN-UHFFFAOYSA-N
SMILES CC(C)C1=C(C=CC(=C1)C(C)(C)C)O
Canonical SMILES CC(C)C1=C(C=CC(=C1)C(C)(C)C)O

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s structure consists of a phenol ring substituted with a tert-butyl group (-C(CH3)3\text{-C}(\text{CH}_3)_3) at the para position (C4) and an isopropyl group (-CH(CH3)2\text{-CH}(\text{CH}_3)_2) at the ortho position (C2) relative to the hydroxyl group (Figure 1) . The IUPAC name, 2-tert-butyl-4-propan-2-ylphenol, reflects this substitution pattern. Key identifiers include:

  • SMILES: CC(C)C1=C(C=CC(=C1)C(C)(C)C)O\text{CC(C)C1=C(C=CC(=C1)C(C)(C)C)O}

  • InChIKey: VDQVJATUUNGJNN-UHFFFAOYSA-N\text{VDQVJATUUNGJNN-UHFFFAOYSA-N} .

Synonyms and Regulatory Codes

Common synonyms include 4-tert-butyl-2-isopropylphenol and 2-isopropyl-4-tert-butylphenol. It is classified under HS Code 2907199090 (other monophenols) with a general tariff rate of 30.0% .

Synthesis and Industrial Production

Synthetic Routes

The compound is typically synthesized via Friedel-Crafts alkylation or transalkylation of phenol derivatives:

  • Alkylation of 4-tert-butylphenol: Reacting 4-tert-butylphenol with isopropanol in a dichloromethane solvent under reflux conditions yields the target compound.

  • Transalkylation: Catalytic methods using mesoporous solid acids (e.g., Al-MCM-41) facilitate the transfer of alkyl groups between phenolic substrates .

Table 1: Optimal Reaction Conditions for Synthesis

ParameterValueSource
SolventDichloromethane
Temperature40–60°C (reflux)
CatalystAl-MCM-41, H₂SO₄
Yield35–60%

Purification and Characterization

Post-synthesis purification involves column chromatography (silica gel, 30/70 ethyl acetate/hexane) or distillation. Structural confirmation is achieved via NMR (1H^1\text{H}, 13C^{13}\text{C}) and mass spectrometry .

Physicochemical Properties

Table 2: Key Physicochemical Data

PropertyValueSource
Molecular weight192.30 g/mol
LogP (octanol-water)5.11
Vapor pressure<5 Pa at 20°C

Applications in Industry and Research

Antioxidant Properties

The phenolic hydroxyl group enables radical scavenging, making it a candidate for stabilizing polymers and lubricants . Its branched alkyl groups enhance steric hindrance, improving thermal stability compared to linear analogs .

Biochemical Research

In toxicity studies, 4-(tert-butyl)-2-isopropylphenol has been used as a model compound to assess endocrine disruption and aquatic toxicity. QSAR models highlight its moderate ecotoxicological impact (predicted IGC50=0.473\text{IGC}_{50} = 0.473) .

Toxicological and Environmental Considerations

Acute and Chronic Toxicity

  • Oral exposure (rats): A 13-week study reported a NOAEL of 500 mg/kg/day, with reversible hepatic and renal weight changes .

  • Dermal irritation: Analogous compounds (e.g., 4-tert-pentylphenol) cause erythema and desquamation at 25 mg/kg/day .

Environmental Fate

The compound’s high LogP (5.11) suggests bioaccumulation potential. Microbial degradation in wastewater treatment plants is limited (<60% over 28 days), necessitating advanced oxidation processes for remediation .

Regulatory Status and Risk Management

International Regulations

  • EU REACH: Listed as a substance of very high concern (SVHC) due to endocrine-disrupting properties .

  • Australia (AICIS): Classified under Tier 2 for industrial use, requiring risk mitigation measures for worker exposure .

Risk Mitigation Strategies

  • Workers: Use of PPE (gloves, respirators) and closed-system processing .

  • Environmental: Monitoring effluent discharges and implementing granular activated carbon filtration .

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